molecular formula C30H34FN5O3 B8627998 4-[2-[2-Cyclopentyl-5-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-3,6-dihydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-2-fluoro-aa,a-d CAS No. 749929-33-7

4-[2-[2-Cyclopentyl-5-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-3,6-dihydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-2-fluoro-aa,a-d

Cat. No.: B8627998
CAS No.: 749929-33-7
M. Wt: 531.6 g/mol
InChI Key: XPRDGKCNHYYXEJ-UHFFFAOYSA-N
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Description

4-[2-[2-Cyclopentyl-5-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-3,6-dihydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-2-fluoro-aa,a-d is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-Cyclopentyl-5-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-3,6-dihydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-2-fluoro-aa,a-d involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the triazolopyrimidine core, followed by the introduction of the cyclopentyl group and the pyran ring. The final steps involve the addition of the fluoro-phenyl and propanenitrile groups under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-Cyclopentyl-5-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-3,6-dihydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-2-fluoro-aa,a-d can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: The compound could be investigated for its potential therapeutic effects, particularly in areas such as oncology or infectious diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[2-[2-Cyclopentyl-5-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-3,6-dihydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-2-fluoro-aa,a-d involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-[2-[2-Cyclopentyl-5-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-3,6-dihydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-2-fluoro-aa,a-d: shares similarities with other triazolopyrimidine derivatives, which also exhibit diverse biological activities.

    Cyclopentyl derivatives: Compounds containing the cyclopentyl group often have unique pharmacological properties due to their ring structure.

    Fluoro-phenyl derivatives: The presence of a fluoro-phenyl group can enhance the compound’s stability and bioavailability.

Uniqueness

What sets this compound apart is its combination of multiple functional groups, which can confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

CAS No.

749929-33-7

Molecular Formula

C30H34FN5O3

Molecular Weight

531.6 g/mol

IUPAC Name

2-[4-[2-[2-cyclopentyl-5-[(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methyl]-4-hydroxy-6-oxo-3H-pyran-2-yl]ethyl]-2-fluorophenyl]-2-methylpropanenitrile

InChI

InChI=1S/C30H34FN5O3/c1-18-13-19(2)36-28(33-18)34-26(35-36)15-22-25(37)16-30(39-27(22)38,21-7-5-6-8-21)12-11-20-9-10-23(24(31)14-20)29(3,4)17-32/h9-10,13-14,21,37H,5-8,11-12,15-16H2,1-4H3

InChI Key

XPRDGKCNHYYXEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)CC3=C(CC(OC3=O)(CCC4=CC(=C(C=C4)C(C)(C)C#N)F)C5CCCC5)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-{4-[2-(2-cyclopentyl-4,6-dioxo-tetrahydro-pyran-2-yl)-ethyl]-2-fluoro-phenyl}-2-methyl-propionitrile (0.40 g, 1.1 mmol) in MeOH (7 mL) was added 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde (0.19 g, 1.08 mmol) and borane-dimethylamine complex (76 mg, 1.3 mmol) and stirred at room temperature for 3 hours. The reaction was quenched with 10 mL saturated NH4Cl and 5 mL water. To this was added 20 mL CH2Cl2 and the pH of the aqueous phase was adjusted to 3. The layers were separated, and the aqueous layer was extracted with 3×30 mL 10% MeOH in CH2Cl2. The organic layers were combined, and dried over Na2SO4. After filtering off the solids, the liquid was concentrated by rotary evaporation to an oil. The oil was flash chromatographed, and the resulting product was further purified by preparatory HPLC. Yield: 28 mg, 5%. MS (ESI): 530 (M−H).
Name
2-{4-[2-(2-cyclopentyl-4,6-dioxo-tetrahydro-pyran-2-yl)-ethyl]-2-fluoro-phenyl}-2-methyl-propionitrile
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One

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